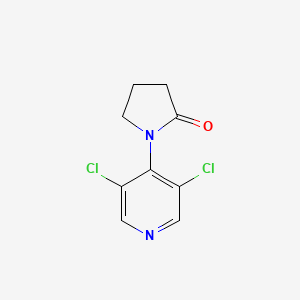
1-(3,5-Dichloro-4-pyridyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD29113901 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD29113901 involves specific reaction conditions and reagents. The preparation method is designed to ensure high yield and purity of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and controlled environments to facilitate the reactions.
Industrial Production Methods: Industrial production of MFCD29113901 requires scalable and efficient methods. The process is optimized to produce large quantities while maintaining the quality of the compound. This involves the use of advanced equipment and techniques to ensure consistency and reliability in production.
Chemical Reactions Analysis
Types of Reactions: MFCD29113901 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific functional groups present in the compound.
Common Reagents and Conditions: The reactions involving MFCD29113901 typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from the reactions of MFCD29113901 depend on the type of reaction and the conditions used
Scientific Research Applications
MFCD29113901 has a wide range of applications in scientific research. In chemistry, it is used to study reaction mechanisms and develop new synthetic methods. In biology, it is investigated for its potential effects on biological systems and its role in various biochemical pathways. In medicine, MFCD29113901 is explored for its therapeutic potential and its ability to interact with specific molecular targets. In industry, the compound is used in the development of new materials and processes.
Mechanism of Action
The mechanism of action of MFCD29113901 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological responses, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds: MFCD29113901 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures or reactivity.
Uniqueness: The uniqueness of MFCD29113901 lies in its specific properties and reactivity. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Conclusion
MFCD29113901 is a compound with significant scientific interest due to its unique properties and wide range of applications
Properties
Molecular Formula |
C9H8Cl2N2O |
|---|---|
Molecular Weight |
231.08 g/mol |
IUPAC Name |
1-(3,5-dichloropyridin-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H8Cl2N2O/c10-6-4-12-5-7(11)9(6)13-3-1-2-8(13)14/h4-5H,1-3H2 |
InChI Key |
DSBNTCBSZTVBFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=NC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















